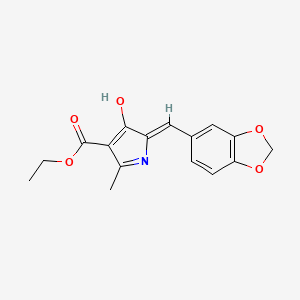![molecular formula C17H21NO2 B6135846 2-[(butylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6135846.png)
2-[(butylamino)methylene]-5-phenyl-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(butylamino)methylene]-5-phenyl-1,3-cyclohexanedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Meldrum's acid derivative and has a unique structure that makes it an attractive target for synthesis and study.
Mecanismo De Acción
The mechanism of action of 2-[(butylamino)methylene]-5-phenyl-1,3-cyclohexanedione is not fully understood. However, it is believed that this compound can interact with metal ions and form stable complexes, which can then be detected using fluorescence spectroscopy. This interaction is thought to be due to the presence of the butylamino and phenyl groups in the molecule.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-[(butylamino)methylene]-5-phenyl-1,3-cyclohexanedione. However, studies have shown that this compound is non-toxic and does not have any significant effects on cell viability or proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(butylamino)methylene]-5-phenyl-1,3-cyclohexanedione in lab experiments is its ease of synthesis and purification. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2-[(butylamino)methylene]-5-phenyl-1,3-cyclohexanedione. One area of interest is in the development of new synthetic methods for this compound and its derivatives. Another area of research is in the application of this compound in the field of organic electronics, where it can be used to develop new materials for electronic devices. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in biological systems.
In conclusion, 2-[(butylamino)methylene]-5-phenyl-1,3-cyclohexanedione is a compound with significant potential for scientific research in various fields. Its unique structure and properties make it an attractive target for synthesis and study. Further research is needed to fully understand the potential applications of this compound and its derivatives.
Métodos De Síntesis
The synthesis of 2-[(butylamino)methylene]-5-phenyl-1,3-cyclohexanedione can be achieved through various methods. One of the most commonly used methods is the reaction between Meldrum's acid and butylamine. This reaction is catalyzed by a base such as sodium hydroxide and yields the desired product. Other methods include the use of different amines and substituting the phenyl group with other aromatic rings.
Aplicaciones Científicas De Investigación
2-[(butylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been studied extensively for its potential applications in various scientific fields. One of the most promising applications is in the field of organic electronics, where this compound can be used as a building block for the synthesis of organic semiconductors. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
2-(butyliminomethyl)-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-2-3-9-18-12-15-16(19)10-14(11-17(15)20)13-7-5-4-6-8-13/h4-8,12,14,19H,2-3,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFLSMNEPNNBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=CC1=C(CC(CC1=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789065 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(Butylamino)methylene]-5-phenyl-1,3-cyclohexanedione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B6135766.png)
![4-isopropyl-1,5-dioxo-N-1,3-thiazol-2-yl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B6135773.png)
![3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B6135780.png)
![6-(2-fluorophenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B6135782.png)
![3-(3,4-dihydroxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6135790.png)
![7-(2-fluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6135797.png)
![7-(2,3-dimethoxybenzyl)-2-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6135802.png)
![N-({1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6135809.png)
![2-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6135813.png)
![N-[5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B6135817.png)
![1-(4-methoxyphenyl)-4-[4-(pentyloxy)benzoyl]piperazine](/img/structure/B6135831.png)
![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B6135852.png)

